Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate
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Overview
Description
Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate is an organic compound with a complex structure that includes a methyl ester, a phenyl group, and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate typically involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl mercaptoacetate in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl {[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate
- Methyl {[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}acetate
Uniqueness
Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
63988-12-5 |
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Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
methyl 2-[2-(2-methylphenyl)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C12H14O3S/c1-9-5-3-4-6-10(9)11(13)7-16-8-12(14)15-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
BMXSGSLKDDOBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CSCC(=O)OC |
Origin of Product |
United States |
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